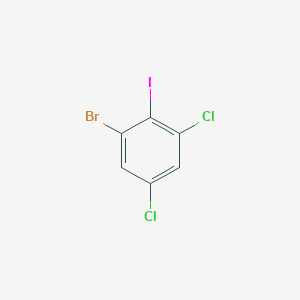

1-Bromo-3,5-dichloro-2-iodobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3,5-dichloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDCXFZVIZROPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661530 | |

| Record name | 1-Bromo-3,5-dichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81067-44-9 | |

| Record name | 1-Bromo-3,5-dichloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,5-dichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-3,5-dichloro-2-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Complex Halogenated Arenes

Strategic Approaches to Polysubstituted Benzene (B151609) Architectures

The synthesis of multi-halogenated benzenes like 1-Bromo-3,5-dichloro-2-iodobenzene requires precise control over the introduction of each substituent. The order of halogenation and the directing effects of the existing groups are paramount to achieving the desired substitution pattern.

Regioselective Synthesis of Multi-Halogenated Aromatics

The regioselective synthesis of molecules such as this compound is a formidable challenge due to the need to control the position of four different substituents. A plausible synthetic route would likely commence with a pre-existing di- or tri-substituted benzene and proceed with subsequent, highly selective halogenations.

A logical precursor for this target molecule is 1-bromo-3,5-dichlorobenzene (B43179). The challenge then becomes the selective introduction of an iodine atom at the C2 position, which is sterically hindered and situated between the two chlorine atoms' meta-positions and ortho to the bromine. Standard electrophilic iodination would likely be unselective. Therefore, more sophisticated methods are required.

One powerful strategy for such a transformation is directed ortho-metalation (DoM) . This involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While none of the halogens in 1-bromo-3,5-dichlorobenzene are effective DMGs, a related strategy involves a halogen-metal exchange followed by iodination. For instance, treatment of 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can facilitate a bromine-magnesium exchange. The resulting Grignard reagent can then be trapped with an iodine source, such as molecular iodine (I₂), to install the iodine atom. scientificlabs.com However, achieving selectivity for the C2 position would remain a significant challenge.

A more direct approach involves the regioselective generation of an aryne intermediate from a polyhalogenated benzene, though this is less controlled for producing a specific single isomer. northwestern.edu The precise synthesis of this compound would likely rely on a multi-step sequence starting from a precursor with a strong directing group that is later removed or converted. For example, starting with 3,5-dichloroaniline, one could perform a regioselective bromination, followed by a Sandmeyer-type reaction to introduce the iodine, and finally, a deamination. The directing effects of the amine group would be crucial in guiding the regiochemistry of the halogenation steps.

Programmed Synthesis for Diversely Substituted Benzene Derivatives

Programmed synthesis refers to the sequential and controlled introduction of substituents onto an aromatic core, allowing for the creation of complex molecules with "at-will" substitution patterns. While a specific programmed synthesis for this compound is not prominently documented, the principles of this approach are directly applicable.

Such a synthesis would involve a sequence of reactions where each step sets the stage for the next, often utilizing the changing electronic and steric environment of the ring to direct subsequent functionalizations. This strategy moves beyond classical electrophilic aromatic substitution and employs modern catalytic methods, such as sequential C-H activation or transition metal-catalyzed cross-couplings on a pre-functionalized ring system.

For a molecule like this compound, a hypothetical programmed synthesis could involve a starting material like 1,3,5-trichlorobenzene. A selective C-H activation/bromination at one position, followed by a "halogen dance" rearrangement or a selective metalation/iodination at a specific site could be envisioned. These advanced strategies offer a high degree of control but require careful optimization of catalysts, ligands, and reaction conditions to manage the competing reaction sites on the polyhalogenated ring. nih.govbohrium.comacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is realized in its potential for selective functionalization through transition metal-catalyzed cross-coupling reactions. The different carbon-halogen bonds exhibit distinct reactivities, which can be exploited for sequential bond formation.

Palladium-Catalyzed Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For polyhalogenated substrates, the selectivity of these reactions is governed by the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond. This reactivity generally follows the order: C–I > C–Br > C–OTf > C–Cl. d-nb.info This predictable hierarchy allows for the selective functionalization of this compound, first at the C-I bond, then at the C-Br bond, and finally at the C-Cl bonds.

This stepwise reactivity enables the molecule to be used as a platform for building complex, unsymmetrical structures. By carefully selecting the coupling partners and reaction conditions, chemists can sequentially replace the halogen atoms with a variety of other functional groups. d-nb.inforwth-aachen.de

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp²)-C(sp) bond. wikipedia.orglibretexts.orgjk-sci.com Given the reactivity trend of the halogens, this compound would be expected to undergo Sonogashira coupling selectively at the C2-iodine position under mild conditions. youtube.com

The reaction would proceed by oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and an amine base), and subsequent reductive elimination to yield the 2-alkynyl-1-bromo-3,5-dichlorobenzene product. The bromine and chlorine atoms would remain untouched, available for further transformations.

| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Selectivity | Yield |

|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF | Coupling at C-I | 95% |

| 1,3-Dibromo-5-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₂NH, Benzene | Coupling at C-I | 88% |

| This compound (Predicted) | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DMF | Selective coupling at the C-I bond | High (expected) |

This table presents data from analogous systems to illustrate the expected outcome for this compound.

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide, is one of the most versatile cross-coupling methods. youtube.comresearchgate.netsemanticscholar.org Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction on this compound would exhibit high selectivity for the C-I bond. nih.gov

By reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base, the iodine atom can be selectively replaced with an aryl group. The resulting 2-aryl-1-bromo-3,5-dichlorobenzene could then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to react at the C-Br bond, demonstrating the modularity of this approach. d-nb.inforwth-aachen.de This sequential, site-selective functionalization is a powerful tool for creating complex biaryl and terphenyl structures.

| Aryl Halide Substrate | Boronic Acid Partner | Catalyst/Ligand | Base/Solvent | Selective Functionalization Site | Yield |

|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, H₂O | C-I | 97% |

| 1,3-Dibromo-5-chlorobenzene | (4-Tolyl)boronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ / Dioxane | C-Br (one position) | 85% |

| This compound (Predicted) | (4-Fluorophenyl)boronic acid | Pd(OAc)₂, XPhos | K₂CO₃ / Toluene, H₂O | C-I | High (expected) |

This table includes representative data from similar polyhalogenated systems to predict the reactivity of this compound.

Kumada and Negishi Coupling for Aryl and Alkyl Group Introduction

The introduction of aryl and alkyl moieties onto a polyhalogenated benzene ring can be effectively achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Kumada and Negishi couplings are particularly noteworthy for their utility in forming carbon-carbon bonds.

The Kumada coupling utilizes a Grignard reagent (R-MgX) as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.org First reported independently by the groups of Kumada and Corriu in 1972, this reaction is a powerful tool for generating C-C bonds. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

The Negishi coupling , on the other hand, employs an organozinc reagent (R-ZnX) and is most commonly catalyzed by palladium. wikipedia.org This method offers the advantage of higher functional group tolerance compared to the more reactive Grignard reagents used in Kumada coupling. wikipedia.org The catalytic cycle is similar to that of other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nobelprize.org The versatility of the Negishi coupling allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For a substrate such as this compound, the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective coupling. The general order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl. libretexts.orgnih.gov This inherent reactivity difference allows for the selective coupling at the more labile carbon-iodine bond under carefully controlled conditions.

Table 1: Comparison of Kumada and Negishi Coupling Reactions

| Feature | Kumada Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Grignard Reagent (R-MgX) | Organozinc Reagent (R-ZnX) |

| Typical Catalyst | Nickel or Palladium | Palladium |

| Reactivity of Reagent | High | Moderate |

| Functional Group Tolerance | Limited | Good |

| Key Advantage | Economic transformation using readily available Grignard reagents. organic-chemistry.org | Broad scope and high functional group tolerance. organic-chemistry.org |

Site-Selective Functionalization in Highly Substituted Aromatic Systems

Achieving site-selective functionalization in polyhalogenated aromatic systems, especially those with identical halogen atoms, presents a significant synthetic challenge due to the similar reactivities of the C-X bonds. nih.gov However, in molecules like this compound, the presence of different halogens provides a handle for selective reactions. The primary strategy for site-selective cross-coupling in such systems relies on the differential reactivity of the carbon-halogen bonds. nih.gov

Several factors can influence the site selectivity of cross-coupling reactions:

Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the rate of oxidative addition at different positions. Electron-withdrawing groups can activate adjacent C-X bonds towards oxidative addition.

Steric Hindrance: Sterically hindered positions may react more slowly, allowing for selective functionalization at less encumbered sites.

Ligand Control: The choice of ligand on the metal catalyst can play a crucial role in determining the site of reaction. Bulky ligands can direct the catalyst to less sterically hindered positions. In some cases, unconventional selectivity can be achieved through careful ligand design. nsf.gov

Directing Groups: The presence of a directing group on the aromatic ring can chelate to the metal catalyst, directing the reaction to an adjacent C-X bond.

In the case of this compound, the inherent reactivity difference of the halogens is the most powerful tool for achieving site-selectivity. A cross-coupling reaction would be expected to occur preferentially at the C-I bond, followed by the C-Br bond, and finally the C-Cl bonds under increasingly forcing conditions.

Chemoselective Strategies Based on Differential Halogen Reactivity

Chemoselectivity in the context of polyhalogenated arenes refers to the selective reaction of one type of carbon-halogen bond over another. This is a powerful strategy for the stepwise and controlled introduction of different functional groups onto the aromatic scaffold. The basis for this selectivity lies in the differing carbon-halogen bond strengths and their propensity to undergo oxidative addition to a transition metal catalyst.

The established reactivity order for halogens in palladium-catalyzed cross-coupling reactions is: I > Br > Cl > F . mdpi.com This hierarchy is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. This differential reactivity allows for a programmed approach to the synthesis of highly substituted, unsymmetrical aromatic compounds.

For this compound, a typical chemoselective strategy would involve:

Reaction at the C-I bond: A mild cross-coupling reaction (e.g., Suzuki, Stille, or Negishi) can be performed to selectively replace the iodine atom. The weaker C-I bond will readily undergo oxidative addition while the C-Br and C-Cl bonds remain intact.

Reaction at the C-Br bond: Following the initial coupling, a second, more forcing cross-coupling reaction can be carried out to functionalize the C-Br position.

Reaction at the C-Cl bonds: Finally, the relatively inert C-Cl bonds can be functionalized under even more vigorous reaction conditions, often requiring specialized catalysts and ligands.

This stepwise approach provides a high degree of control over the final structure of the molecule, allowing for the precise installation of different substituents at specific positions.

Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Halogen | Relative Reactivity | Carbon-Halogen Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Iodine (I) | Highest | ~65 |

| Bromine (Br) | High | ~81 |

| Chlorine (Cl) | Moderate | ~97 |

| Fluorine (F) | Low | ~115 |

Halogen Dance Rearrangements for Regioisomeric Control

The halogen dance is a fascinating and synthetically useful rearrangement reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This transformation provides a powerful method for achieving functionalization at positions that are not easily accessible through conventional synthetic routes. wikipedia.org

Base-Catalyzed Halogen Migration in Aromatic and Heteroaromatic Systems

The halogen dance rearrangement is typically catalyzed by strong bases, such as sodium amide in liquid ammonia or lithium diisopropylamide (LDA). wikipedia.orgrsc.org The reaction was first observed in the 1950s during studies on the reactivity of halogenated aromatic compounds under basic conditions. wikipedia.org The driving force for this migration is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org This rearrangement is not limited to benzene derivatives and has been observed in a variety of heteroaromatic systems. researchgate.net

In the context of this compound, a halogen dance could potentially be initiated by deprotonation at one of the available ring positions, leading to the migration of one of the heavier halogens (iodine or bromine). The presence of multiple electron-withdrawing halogen atoms would influence the acidity of the ring protons and thus the site of initial deprotonation.

Mechanistic Postulations of Halogen Dance Transformations

The currently accepted mechanism for the base-catalyzed halogen dance was largely elucidated by Joseph F. Bunnett. wikipedia.org It is proposed to proceed through a stepwise mechanism involving deprotonation to form an aryl anion, followed by an intermolecular halogen transfer. wikipedia.org

The key steps are as follows:

Deprotonation: A strong base removes a proton from the aromatic ring, generating an aryl anion.

Halogen Transfer: The aryl anion acts as a nucleophile and abstracts a halogen atom from another molecule of the starting material or a dihalogenated intermediate. This results in a new aryl anion and a molecule with a rearranged halogen.

Equilibration: The reaction proceeds through a series of equilibria, ultimately leading to the formation of the most stable aryl anion intermediate. The stability of the aryl anion is influenced by the electronic effects of the substituents on the ring.

Electrophilic Quench: The final aryl anion can be trapped with an electrophile to yield the functionalized product.

This intermolecular pathway explains the observed product distributions and the fact that the reaction is not confined to simple 1,2-shifts. wikipedia.org

Synthetic Utility for Accessing Challenging Aromatic Positions

The synthetic utility of the halogen dance rearrangement lies in its ability to provide access to regioisomers that are difficult to synthesize by other means. wikipedia.orgrsc.org By initiating a halogen migration, a nucleophilic center (the aryl anion) is generated at a new position on the ring, which can then be functionalized by the addition of an electrophile. wikipedia.org This allows for the introduction of substituents at positions that are not readily accessible through direct electrophilic or nucleophilic aromatic substitution reactions.

For a highly substituted arene like this compound, a halogen dance could potentially be used to move a bromine or iodine atom to a different position, thereby creating a new site for subsequent functionalization. This would be particularly useful for accessing specific substitution patterns that are not achievable through direct synthesis. The regiochemical outcome of the halogen dance would be dictated by the relative stability of the possible aryl anion intermediates.

Table 3: Key Features of the Halogen Dance Rearrangement

| Feature | Description |

|---|---|

| Reaction Type | Base-catalyzed positional isomerization of a halogen on an aromatic ring. wikipedia.org |

| Driving Force | Formation of the most thermodynamically stable aryl anion intermediate. wikipedia.org |

| Mechanism | Intermolecular halogen transfer involving aryl anions. wikipedia.org |

| Synthetic Application | Accessing and functionalizing aromatic positions that are difficult to reach by other methods. researchgate.net |

| Scope | Applicable to a wide range of aromatic and heteroaromatic systems. researchgate.net |

Other Directed Functionalization Strategies

The synthesis of polysubstituted aromatic compounds such as this compound requires precise control over the regioselectivity of sequential reactions. The introduction of multiple different halogen substituents onto a single benzene ring is a significant synthetic challenge due to the directing effects of the halogens themselves. Researchers have developed several strategies to overcome these challenges and achieve the desired substitution patterns. These methods often rely on directing groups to control the position of subsequent functionalization or involve the transformation of existing functional groups to achieve the final product.

Directed Metalation Reactions for Selective Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This technique utilizes a directing metalation group (DMG) already present on the arene to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.orguwindsor.ca The DMG, which is often a Lewis basic functional group, coordinates to the lithium cation, leading to a complex-induced proximity effect that enhances the acidity of the adjacent protons. baranlab.org This allows for deprotonation at a site that might not be the most acidic in the absence of the directing group.

The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce a new substituent with high regioselectivity. baranlab.org The strength of a DMG in directing metalation follows a general hierarchy, with some of the most powerful groups being amides, carbamates, and sulfoxides. uwindsor.ca

Key Features of Directed ortho-Metalation:

High Regioselectivity: Functionalization occurs specifically at the position ortho to the directing group.

Strong Bases Required: Organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. baranlab.org

Broad Electrophile Scope: The intermediate aryllithium can be quenched with various electrophiles, including alkyl halides, carbon dioxide, and sources of halogens.

While direct application of DoM for the synthesis of this compound is not prominently documented in favor of other routes, the principle is fundamental in the synthesis of many polysubstituted arenes. For instance, a strategically placed DMG could, in principle, direct halogenation to a specific, otherwise inaccessible, position on a di- or tri-substituted benzene ring. The competition between DoM and halogen-metal exchange must be considered when aryl halides are present, as the latter can be faster for bromides and iodides. uwindsor.ca

Electrophilic Aromatic Substitution Pathways for Halogenation of Substituted Benzenes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. msu.edu In the context of synthesizing polyhalogenated benzenes, EAS is employed to sequentially introduce halogen atoms onto the ring. medium.comadamcap.com The success of these syntheses hinges on understanding and manipulating the directing effects of the substituents already present on the ring.

The general mechanism involves two main steps:

Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking a strong electrophile (E+). This step is typically rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduminia.edu.eg

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. minia.edu.egjove.com

For halogenation, a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ or FeCl₃ for chlorination) is typically required to generate a sufficiently strong electrophile by polarizing the dihalogen bond. jove.comorganicchemistrytutor.commasterorganicchemistry.com

In a multi-step synthesis of a related compound, 1-bromo-3-chloro-5-iodobenzene, the strategy begins with aniline. The amino group is first protected as an acetanilide, which then directs the subsequent halogenation steps. adamcap.com The acetamido group is a moderately activating ortho-, para-director. This directing effect is crucial for achieving the desired substitution pattern in the following steps:

Bromination: Acetanilide is brominated, typically with bromine in acetic acid, to introduce a bromine atom at the para-position. adamcap.com

Chlorination: The resulting 4-bromoacetanilide is then chlorinated. The acetamido group and the bromine atom direct the incoming chlorine to one of the positions ortho to the acetamido group. adamcap.com

Iodination: After hydrolysis of the acetamido group back to an amine, the resulting 4-bromo-2-chloroaniline is iodinated using a reagent like iodine monochloride. adamcap.comgoogle.com The strongly activating amino group directs the iodine to the other available ortho position. google.com

This sequential EAS approach, guided by the strategic use and modification of directing groups, allows for the controlled construction of the complex halogenation pattern. medium.com

| Reaction Step | Reagent | Substituent Directing Effects | Product |

| Bromination of Acetanilide | Br₂ in Acetic Acid | -NHCOCH₃ (ortho, para-director) | 4-Bromoacetanilide |

| Chlorination | Cl₂ in Acetic Acid | -NHCOCH₃ (ortho, para), -Br (ortho, para) | 4-Bromo-2-chloroacetanilide |

| Iodination | Iodine Monochloride | -NH₂ (ortho, para), -Br (ortho, para), -Cl (ortho, para) | 4-Bromo-2-chloro-6-iodoaniline |

Reductive Deamination Routes in Haloaniline Chemistry

The final step in many synthetic routes to polyhalogenated benzenes that start from aniline or its derivatives is the removal of the amino group. medium.comacs.org This transformation, known as reductive deamination, is a crucial step to replace the powerful directing amino group with a hydrogen atom, yielding the final target arene. organic-chemistry.org

The most common method for this deamination proceeds via a diazonium salt intermediate. acs.org The halo-substituted aniline is treated with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid) to convert the amino group into a diazonium group (-N₂⁺). adamcap.com Diazonium salts are highly versatile intermediates, but for deamination, the goal is to replace the diazonium group with hydrogen.

A classic method involves using hypophosphorous acid (H₃PO₂) as the reducing agent. adamcap.com However, alternative methods have been developed to improve efficiency and ease of product isolation. One such method involves the use of alkyl nitrites, such as isoamyl nitrite or t-butyl nitrite, in a solvent like N,N-dimethylformamide (DMF). acs.org This approach has been successfully applied to the synthesis of 1-bromo-3-chloro-5-iodobenzene from 4-bromo-2-chloro-6-iodoaniline, avoiding the need for steam distillation which is often problematic for solid products. acs.org

The reaction with isoamyl nitrite in DMF at an elevated temperature (e.g., 65 °C) leads to the evolution of nitrogen gas and the formation of the deaminated product. acs.org The product can then be isolated using simple liquid-liquid extraction techniques, offering a significant procedural advantage. acs.org Yields for this specific deamination step are reported to be in the range of 75-80% after recrystallization. acs.org

| Precursor | Reagents | Product | Reported Yield |

| 4-Bromo-2-chloro-6-iodoaniline | Isoamyl nitrite, DMF | 1-Bromo-3-chloro-5-iodobenzene | 75-80% |

| 4-Bromo-2-chloro-6-iodoaniline | NaNO₂, H₂SO₄, Ethanol | 1-Bromo-3-chloro-5-iodobenzene | 8.09% (overall for 6 steps) medium.com |

This reductive deamination strategy is indispensable as it allows the amino group to be used as a powerful directing group throughout a multi-step synthesis and then be cleanly removed in the final step to furnish the desired polyhalogenated arene.

Reactivity and Mechanistic Investigations of Polyhalogenated Benzene Derivatives

Reactivity Profiles of Multiply Halogenated Arenes

The reactivity of an aromatic ring is significantly altered by the presence of halogen substituents. These substituents exert a combination of inductive and resonance effects that influence the electron density of the ring and the lability of the carbon-halogen bonds.

Halogen atoms on a benzene (B151609) ring have a dual electronic influence. Inductively, due to their high electronegativity, they withdraw electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.orglumenlearning.com This deactivation makes reactions like nitration or Friedel-Crafts alkylation slower. The combined presence of three halogen atoms in 1-Bromo-3,5-dichloro-2-iodobenzene results in a highly deactivated aromatic system.

This table summarizes the influence of different halogens on the reactivity of a benzene ring in electrophilic aromatic substitution.

In the case of this compound, the positions open for substitution are C4 and C6. The directing effects of the existing halogens would guide an incoming electrophile to these positions. However, the strong deactivation of the ring means that forcing EAS reactions would require harsh conditions.

Transition metal-catalyzed reactions, particularly cross-coupling reactions, have become a cornerstone of modern organic synthesis for functionalizing halogenated arenes. nih.gov These reactions proceed via the activation of the carbon-halogen (C-X) bond. The ease of this activation is generally the inverse of the C-X bond dissociation energy (BDE). nih.gov

For polyhalogenated arenes containing different halogens, like this compound, this difference in BDEs allows for selective reactions. The C-I bond is the weakest, followed by C-Br, and then C-Cl. This hierarchy enables chemoselective functionalization, where a reaction can be targeted to the most reactive site. nih.gov

Table 2: Average Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds on a Phenyl Ring

| Bond | Average BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-I | ~272 | Highest |

| C-Br | ~332 | Intermediate |

| C-Cl | ~397 | Lowest |

| C-F | ~522 | Very Low |

This table shows the trend in bond dissociation energies for various carbon-halogen bonds and the resulting reactivity in transition metal-catalyzed reactions.

The general reactivity trend for C-X bond activation in the crucial oxidative addition step of a catalytic cycle is: C–I > C–Br > C–Cl > C–F. nih.govnih.gov This predictable selectivity allows for the sequential functionalization of polyhalogenated compounds. For this compound, a carefully chosen palladium catalyst and reaction conditions would first activate the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Elucidation of Reaction Mechanisms in Functionalization

Understanding the detailed mechanisms of how polyhalogenated arenes are functionalized is key to controlling reaction outcomes and designing new synthetic strategies.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming C-C and C-heteroatom bonds. The catalytic cycle for these reactions generally involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgbohrium.com

Oxidative Addition : The cycle begins with the active, low-valent transition metal catalyst (e.g., Pd(0)) inserting into the carbon-halogen bond of the aryl halide. This step forms a higher-valent organometallic intermediate (e.g., Pd(II)). In most cases, this is the turnover-limiting and selectivity-determining step. nih.gov For a substrate like this compound, the catalyst will preferentially add to the weakest bond, the C-I bond.

Transmetalation : The halide on the metal center is then exchanged with an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling). This step transfers the desired functional group to the palladium center.

Reductive Elimination : The final step involves the two organic groups on the metal center coupling together and detaching from the metal. This forms the desired product and regenerates the low-valent catalyst, allowing the cycle to continue.

The selectivity of these reactions on polyhalogenated substrates can be finely tuned by the choice of catalyst, ligands, solvent, and additives, although the inherent C-X bond strength is the primary factor. nih.gov

Beyond transition metal catalysis, polyhalogenated arenes can react through other highly reactive intermediates, such as arynes and carbanions.

Arynes , or dehydrobenzenes, are neutral, highly reactive intermediates characterized by a formal triple bond within the benzene ring. vedantu.com They are typically generated from ortho-dihaloarenes upon treatment with a strong base. The base abstracts a proton ortho to one halogen, followed by the elimination of a halide ion. While this compound does not have vicinal halogens, its derivatives or related polyhalogenated compounds can serve as precursors to arynes. Once formed, arynes are powerful electrophiles and readily undergo reactions like nucleophilic addition and cycloadditions. wiley-vch.de

Carbanions are anions where a carbon atom has an unshared pair of electrons and a negative charge. wikipedia.org In polyhalogenated benzenes, the strong inductive electron-withdrawing effect of the halogens can increase the acidity of the ring protons, facilitating their removal by a base to form an aryl carbanion. siue.edu These carbanions can act as nucleophiles in subsequent reactions. The stability of the carbanion is influenced by the attached groups. siue.eduuoanbar.edu.iq While alkyl groups are destabilizing, the electron-withdrawing halogens can help stabilize the negative charge. These intermediates are proposed in various reactions, including certain nucleophilic aromatic substitution and rearrangement processes.

Principles of Selective Transformations

The synthetic utility of polyhalogenated compounds like this compound lies in the ability to functionalize them selectively at a specific position. The principles governing this selectivity are multifaceted.

The primary factor for chemoselectivity in cross-coupling reactions is the difference in carbon-halogen bond dissociation energies, leading to the predictable reactivity order of C-I > C-Br > C-Cl. nih.gov This allows for a stepwise approach to synthesis, where the most reactive site is addressed first under mild conditions, followed by functionalization of the less reactive sites under more forcing conditions.

Beyond this inherent reactivity, site-selectivity can be influenced by:

Electronic Effects : Electron-withdrawing or -donating groups elsewhere on the ring can influence the electrophilicity of the carbon atoms attached to the halogens, subtly altering the rates of oxidative addition. acs.orgbohrium.com For instance, an electron-withdrawing group can make the ortho C-X bond more susceptible to oxidative addition. nih.gov

Steric Hindrance : Bulky groups near a C-X bond can hinder the approach of the transition metal catalyst, favoring reaction at a less sterically encumbered site.

Catalyst and Ligand Control : The choice of the transition metal and, crucially, the ligands attached to it can dramatically alter selectivity. acs.org Bulky or electronically tuned ligands can discriminate between different C-X bonds that might otherwise have similar reactivity.

Reaction Conditions : Factors such as solvent, temperature, and the presence of additives can also tip the balance of selectivity in favor of one product over another. nih.govbohrium.com

By carefully manipulating these factors, chemists can achieve remarkable levels of control, enabling the precise and efficient construction of complex, highly substituted aromatic molecules from polyhalogenated precursors.

Chemo-, Regio-, and Stereoselective Approaches in Multi-Halogenated Substrates

The differential reactivity of the carbon-halogen bonds in polyhalogenated aromatic compounds is the foundation for achieving chemo- and regioselectivity. In molecules such as this compound, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This inherent difference in bond dissociation energies allows for selective activation of the more labile C-I bond over the C-Br and C-Cl bonds under appropriate catalytic conditions, most notably in palladium-catalyzed cross-coupling reactions.

This hierarchy of reactivity enables chemists to selectively target a specific halogen for substitution while leaving the others intact. For instance, in a Suzuki-Miyaura or Sonogashira cross-coupling reaction, the C-I bond at the 2-position of this compound would be the first to react. This regioselectivity is primarily dictated by the lower bond energy of the C-I bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, which is often the rate-determining step in the catalytic cycle.

While stereoselectivity is not directly applicable to the aromatic ring of this compound itself, it becomes a critical consideration when the introduced functional groups create stereogenic centers. The spatial arrangement of the bulky halogen atoms can influence the approach of reagents, potentially leading to diastereoselective outcomes in subsequent reactions on the newly introduced side chains.

The following table summarizes the general reactivity trends for the different carbon-halogen bonds in polyhalogenated benzenes, which is directly applicable to this compound.

| Carbon-Halogen Bond | Relative Bond Strength | Reactivity in Cross-Coupling |

| C-I | Weakest | Highest |

| C-Br | Intermediate | Intermediate |

| C-Cl | Strongest | Lowest |

Sequential Functionalization Strategies for Complex Aryl Halides

The distinct reactivity of the different halogen substituents in this compound makes it an ideal candidate for sequential functionalization. This powerful strategy allows for the stepwise introduction of various substituents at specific positions on the aromatic ring, leading to the synthesis of highly complex and unsymmetrically substituted molecules.

A typical sequential functionalization of this compound would commence with a cross-coupling reaction targeting the most reactive C-I bond. For example, a Sonogashira coupling could be employed to introduce an alkynyl group at the 2-position. The resulting 1-bromo-3,5-dichloro-2-(alkynyl)benzene would then serve as the substrate for a second cross-coupling reaction. Under more forcing conditions or with a different catalyst system, the C-Br bond at the 1-position could be selectively targeted, for instance, in a Suzuki-Miyaura coupling to introduce an aryl or vinyl group. Finally, the most robust C-Cl bonds at the 3- and 5-positions could be functionalized under even harsher conditions or by employing specialized catalyst systems known to activate aryl chlorides.

This stepwise approach provides a high level of control over the final molecular architecture. The ability to introduce different functional groups in a predetermined order is crucial for the synthesis of complex organic materials, pharmaceuticals, and agrochemicals.

A hypothetical sequential cross-coupling strategy for this compound is outlined below:

| Step | Reaction Type | Targeted Position | Reagents and Conditions (Illustrative) |

| 1 | Sonogashira Coupling | C2-I | Terminal alkyne, Pd(PPh₃)₄, CuI, base |

| 2 | Suzuki-Miyaura Coupling | C1-Br | Boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base |

| 3 | Buchwald-Hartwig Amination | C3/C5-Cl | Amine, Pd catalyst (e.g., Pd₂(dba)₃ with a specialized ligand), strong base |

Hydrodehalogenation Pathways and Catalytic Considerations

Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a significant reaction for both synthetic purposes and the detoxification of halogenated aromatic compounds. researchgate.net In the context of this compound, selective hydrodehalogenation can be a valuable tool for synthesizing less halogenated derivatives that may be difficult to obtain through direct synthesis.

The selectivity of hydrodehalogenation is influenced by the catalyst, the hydrogen source, and the reaction conditions. Similar to cross-coupling reactions, the reactivity order for hydrodehalogenation generally follows the trend of C-I > C-Br > C-Cl. This allows for the stepwise removal of halogens, starting with iodine.

Various catalytic systems have been developed for the hydrodehalogenation of aryl halides. Palladium on carbon (Pd/C) is a commonly used and effective catalyst, often in the presence of a hydrogen source such as hydrogen gas or transfer hydrogenation reagents like isopropanol. ucj.org.ua Nickel-based catalysts have also emerged as a more cost-effective alternative for these transformations. The choice of catalyst and reaction conditions can be tuned to achieve the desired level of dehalogenation. For instance, milder conditions will favor the removal of only the iodine atom, while more forcing conditions can lead to the removal of bromine and subsequently chlorine.

The mechanism of catalytic hydrodehalogenation typically involves the oxidative addition of the aryl halide to the metal catalyst, followed by reaction with a hydride source and subsequent reductive elimination to release the dehalogenated product. The presence of multiple halogens can lead to competitive reactions and catalyst deactivation, making the optimization of reaction conditions crucial for achieving high selectivity and yield.

| Catalyst System | Hydrogen Source | General Reactivity Trend |

| Pd/C | H₂ gas, isopropanol, etc. | C-I > C-Br > C-Cl |

| Raney-Ni | H₂ gas, hydrazine, etc. | C-I > C-Br > C-Cl |

| Ni-Al alloy | Base (e.g., NaOH) | C-I > C-Br > C-Cl |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational and Electronic Spectroscopic Analysis

Vibrational and electronic spectroscopy probe the energy levels of a molecule, revealing information about its functional groups, bonding, and electronic structure.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.).

For 1-Bromo-3,5-dichloro-2-iodobenzene, the IR and Raman spectra would be expected to exhibit characteristic bands for the substituted benzene (B151609) ring. Key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations usually give rise to a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.

C-H in-plane and out-of-plane bending: These vibrations, occurring at lower frequencies, are highly characteristic of the substitution pattern on the benzene ring.

C-X stretching (X = Cl, Br, I): The carbon-halogen stretching frequencies are expected at lower wavenumbers. Generally, the C-Cl stretch appears around 800-600 cm⁻¹, the C-Br stretch around 700-500 cm⁻¹, and the C-I stretch at even lower frequencies, typically below 600 cm⁻¹.

A hypothetical data table of expected IR and Raman peaks is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Ring Stretch | 1600 - 1400 | IR, Raman |

| C-H In-plane Bend | 1300 - 1000 | IR, Raman |

| C-H Out-of-plane Bend | 900 - 675 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman (strong) |

| C-Br Stretch | 700 - 500 | IR, Raman (strong) |

| C-I Stretch | < 600 | IR, Raman (strong) |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary electronic transitions are typically π → π*.

The presence of halogen substituents on the benzene ring influences the position and intensity of the absorption bands. Halogens can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. This interplay affects the energy levels of the π orbitals. It is anticipated that this compound would exhibit absorption maxima in the UV region, characteristic of substituted benzenes. The exact wavelengths (λmax) would be sensitive to the solvent used for the analysis due to solute-solvent interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

Multi-Nuclear NMR Techniques for Comprehensive Structural Elucidation

For this compound, a combination of ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR: The ¹H NMR spectrum would reveal the chemical shifts and coupling patterns of the aromatic protons. Given the substitution pattern, two distinct proton signals would be expected. Their chemical shifts would be influenced by the electron-withdrawing effects of the adjacent halogen atoms. The multiplicity of the signals (e.g., singlets, doublets) would depend on the coupling between the non-equivalent protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the benzene ring, as they are all in unique chemical environments. The chemical shifts of the carbons directly bonded to the halogens would be significantly affected, with the carbon attached to iodine showing a characteristic upfield shift due to the "heavy atom effect."

A hypothetical table of predicted NMR data is provided below.

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H | 7.0 - 8.0 | Doublets |

| ¹³C | 90 - 140 | Singlets |

Advanced NMR Methods for Solution-Phase Conformational and Interaction Studies

While the benzene ring itself is planar, advanced NMR techniques could provide further structural confirmation and insights into intermolecular interactions.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be invaluable for unambiguously assigning the proton and carbon signals. For instance, a COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and the carbons they are attached to or are near in the structure.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could be used to probe through-space interactions between atoms, which can help to confirm the spatial arrangement of the substituents.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural clues based on its fragmentation pattern.

For this compound, the mass spectrum would be characterized by a complex isotopic pattern for the molecular ion peak due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). This distinctive pattern would be a key identifier for the compound.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would result from the cleavage of the weakest bonds in the molecule. The loss of the iodine atom, being the most labile of the halogens, would likely be a prominent fragmentation pathway, followed by the loss of bromine and chlorine atoms or other fragments.

A summary of the expected mass spectrometry data is presented in the table below.

| Feature | Expected Observation |

| Molecular Ion (M⁺) | A complex cluster of peaks due to the isotopes of Br and Cl. |

| High-Resolution Mass | An exact mass corresponding to the molecular formula C₆H₂BrCl₂I. |

| Key Fragmentation Paths | Loss of I, Br, and Cl atoms. |

X-ray Crystallography for Solid-State Structural Determination

Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed experimental analysis of its solid-state structure, including its molecular conformation, intermolecular packing, and specific non-covalent interactions, cannot be provided at this time.

The following sections outline the type of information that would be derived from such a study, were the data available.

Molecular Conformation and Intermolecular Packing Arrangements

An X-ray crystallographic study would precisely determine the three-dimensional arrangement of atoms within the this compound molecule. This includes the exact bond lengths and angles between the carbon atoms of the benzene ring and the bromine, chlorine, and iodine substituents. Furthermore, it would reveal how these molecules arrange themselves in a crystalline lattice, a concept known as intermolecular packing. The packing arrangement is governed by a variety of intermolecular forces and dictates the macroscopic properties of the crystal.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

The presence of multiple halogen atoms (bromine, chlorine, and iodine) on the benzene ring makes this compound a candidate for engaging in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. A crystallographic analysis would identify and characterize these interactions, detailing the distances and angles of approach between the halogen atoms of one molecule and electron-donating atoms of neighboring molecules. Other non-covalent interactions, such as π-π stacking, could also be identified, providing a comprehensive picture of the forces stabilizing the crystal structure.

Studies of Distortions and Deviations from Planarity in Substituted Benzene Rings

While the benzene ring is inherently planar, the presence of bulky and electronegative substituents like bromine, chlorine, and iodine can cause minor distortions in its geometry. X-ray crystallography is a precise tool for quantifying these deviations from ideal planarity. The analysis would provide data on the out-of-plane bending of the C-X bonds (where X = Br, Cl, I) and any puckering or slight twisting of the benzene ring itself. These structural details are crucial for understanding the electronic and steric effects of the substituents on the aromatic system.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1-Bromo-3,5-dichloro-2-iodobenzene.

DFT calculations can provide valuable insights into the ground state properties of this molecule. These properties include the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. For instance, in a study on the adsorption of 1,3,5-trihalobenzenes on a copper surface, DFT calculations revealed how the nature of the halogen atom influences the adsorption geometry and the strength of the molecule-surface interaction. acs.org It was observed that for iodo compounds, the interaction with the surface is stronger compared to their chloro and bromo counterparts. acs.org This suggests that in this compound, the iodine substituent would likely play a dominant role in its interactions with surfaces or other molecules.

Furthermore, DFT can be employed to calculate energetic properties such as the total energy, heats of formation, and bond dissociation energies. This information is crucial for predicting the most likely sites for chemical reactions. For this compound, DFT calculations would likely show that the C-I bond is the weakest among the carbon-halogen bonds, making it the most probable site for initial reaction, for example, in cross-coupling reactions.

A common application of DFT is the prediction of spectroscopic properties. For example, DFT calculations can be used to simulate infrared (IR) and Raman spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing calculated spectra with experimental data, the structure of a synthesized compound can be confirmed.

To illustrate the type of data that can be obtained, the following table presents calculated properties for a related series of halobenzenes.

| Property | Chlorobenzene (B131634) | Bromobenzene | Iodobenzene |

| Dipole Moment (Debye) | 1.69 | 1.70 | 1.70 |

| Polarizability (ų) | 12.2 | 13.2 | 15.1 |

| C-X Bond Length (Å) | 1.74 | 1.90 | 2.10 |

| This table is illustrative and based on typical DFT calculation results for simple halobenzenes. |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods, while often more computationally demanding than DFT, can provide highly accurate descriptions of chemical reactions, including the characterization of transition states and reaction pathways.

For a molecule like this compound, ab initio calculations could be used to explore the mechanisms of various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

A study on the photodissociation of iodobenzene and bromobenzene utilized high-level ab initio calculations to explore the excited-state dynamics. nih.gov The study identified different dissociation pathways and highlighted the role of spin-orbit coupling, which is particularly important for heavier halogens like iodine. nih.gov Such calculations for this compound would be crucial in understanding its photostability and photochemical reactivity.

The following table provides a hypothetical example of calculated activation energies for the substitution of different halogens in a model halobenzene reaction, which could be obtained from ab initio calculations.

| Reaction | Calculated Activation Energy (kcal/mol) |

| C-Cl Substitution | 35 |

| C-Br Substitution | 30 |

| C-I Substitution | 25 |

| This table presents hypothetical values to illustrate the type of data generated from ab initio calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules in different environments, such as in solution or in a biological system.

For this compound, MD simulations could be used to study its behavior in various solvents. This would involve placing a model of the molecule in a simulation box filled with solvent molecules and observing its movements and interactions over a period of time. Such simulations can reveal information about solvation shells, diffusion rates, and the preferred orientation of the molecule in the solvent.

The table below illustrates the kind of data that can be extracted from MD simulations, showing the diffusion coefficients of different halobenzenes in a water box.

| Compound | Diffusion Coefficient (10⁻⁵ cm²/s) |

| Benzene (B151609) | 2.29 |

| Chlorobenzene | 2.05 |

| Bromobenzene | 1.90 |

| This table is for illustrative purposes and shows typical results from MD simulations. |

Prediction of Reaction Pathways and Intermediates in Complex Systems

Computational chemistry is an invaluable tool for predicting the most likely pathways for chemical reactions and identifying the structures of transient intermediates. This is particularly useful for complex reactions where multiple products can be formed or where the intermediates are too short-lived to be observed experimentally.

For this compound, theoretical calculations could be used to predict the regioselectivity of electrophilic aromatic substitution reactions. By calculating the relative energies of the possible sigma-complex intermediates, which are formed by the attack of an electrophile at different positions on the benzene ring, one can predict the most likely site of substitution. nih.gov The presence of three different halogen substituents with competing directing effects makes such predictions particularly challenging and valuable.

Computational studies on the mechanism of aminations of halobenzenes have provided detailed insights into the reaction pathways, which can involve benzyne intermediates. acs.org Theoretical modeling of similar reactions for this compound could elucidate the potential for forming various benzyne intermediates and predict the resulting product distributions.

The following table shows a hypothetical comparison of the relative energies of different sigma-complex intermediates for the nitration of a dihalobenzene, illustrating how computational methods can predict regioselectivity.

| Position of Attack | Relative Energy of Intermediate (kcal/mol) |

| Ortho to Bromine | 0.0 |

| Ortho to Chlorine | 1.2 |

| Meta to both | 5.6 |

| This table presents hypothetical data to illustrate the prediction of reaction pathways. |

Elucidating Structure-Reactivity Relationships and Substituent Effects

Understanding the relationship between the structure of a molecule and its reactivity is a central theme in chemistry. Computational methods provide a quantitative framework for elucidating these relationships, particularly the influence of different substituents on the reactivity of a molecule.

In this compound, the three halogen atoms act as substituents that modify the electronic properties of the benzene ring. All three are deactivating groups for electrophilic aromatic substitution, but they direct incoming electrophiles to different positions. Computational studies can quantify these effects by calculating various electronic descriptors, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies.

A computational study on 4-substituted biphenyls investigated the transmission of substituent effects through a benzene framework. nih.gov This research demonstrated how the electronic influence of a substituent is transmitted through the aromatic system, affecting the properties of a remote part of the molecule. nih.gov Similar analyses for this compound would help to understand the interplay of the inductive and resonance effects of the three halogen substituents and their combined influence on the molecule's reactivity.

The Hammett equation is a well-known linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. Computational chemistry can be used to calculate Hammett substituent constants (σ) for various groups, providing a theoretical basis for these empirical parameters.

The table below provides a list of Hammett σ constants for halogen substituents, which are used to quantify their electronic effects.

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| These are experimentally derived Hammett constants, which can also be calculated computationally. |

Modeling Intermolecular Interactions and Non-Covalent Forces, including Halogen Bonds

Non-covalent interactions play a crucial role in many areas of chemistry, from the structure of biological macromolecules to the properties of materials. Halogen bonding is a particularly important non-covalent interaction involving halogen atoms, which has gained significant attention in recent years.

This compound has three potential halogen bond donors: the chlorine, bromine, and iodine atoms. A key feature of halogen bonding is the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-X bond. The strength of the halogen bond is related to the size and magnitude of this σ-hole.

Computational modeling is an essential tool for studying halogen bonds. DFT and ab initio methods can be used to calculate the electrostatic potential surface of a molecule, revealing the location and properties of the σ-holes. pdx.eduresearchgate.net These calculations consistently show that the σ-hole becomes larger and more positive as we move down the halogen group from chlorine to iodine. pdx.eduresearchgate.net Therefore, in this compound, the iodine atom is expected to be the strongest halogen bond donor.

Theoretical studies have also been used to calculate the interaction energies of halogen-bonded complexes. For example, calculations on complexes of halobenzenes with a model Lewis base like N-methylacetamide have shown that the interaction energy increases from chloro- to iodo-benzene. acs.org This trend is consistent with the increasing size of the σ-hole.

The following table summarizes the calculated halogen bond interaction energies for different halobenzenes with N-methylacetamide, illustrating the relative strength of these interactions.

| Halobenzene | Interaction Energy (kJ/mol) |

| Chlorobenzene | 5.4–7.5 |

| Bromobenzene | 9.0–12.1 |

| Iodobenzene | 14.2–17.6 |

| Data sourced from a computational study on halogen bonding in medicinal chemistry. acs.org |

Potential Research Applications and Functional Material Design

Precursors for Advanced Organic Materials

The strategic placement of halogens in 1-Bromo-3,5-dichloro-2-iodobenzene makes it an ideal starting material for the construction of advanced organic materials. Its ability to undergo sequential cross-coupling reactions enables the precise assembly of complex architectures required for materials with tailored electronic and photophysical properties. A patent has identified this compound as a chemical compound relevant to the development of novel nitrogen-containing compounds for use in electronic components, underscoring its potential in this field google.com.

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and multiple bonds along their backbone, which results in delocalized π-electrons. This structure is responsible for their unique electronic and optical properties. This compound can serve as a critical building block for creating these materials.

Researchers can exploit the tiered reactivity of the halogens to construct conjugated systems step-by-step. For instance, a Sonogashira coupling could be performed at the most reactive C-I bond to introduce an alkyne group. Subsequently, a Suzuki or Stille coupling could be carried out at the C-Br bond to connect another aromatic unit. Finally, the less reactive C-Cl bond could be used for further functionalization or to create branching points in the polymer chain. This stepwise approach allows for the synthesis of well-defined, complex polymer structures that would be difficult to achieve with less precisely substituted monomers.

Table 1: Potential Sequential Reactions for Polymer Synthesis

| Reaction Step | Target Halogen | Example Coupling Reaction | Reagent/Catalyst System | Resulting Bond Formation |

|---|---|---|---|---|

| 1 | Iodine (I) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | C(sp)-C(sp) |

| 2 | Bromine (Br) | Suzuki Coupling | Arylboronic Acid, Pd catalyst | C(sp²)-C(sp²) |

Organic optoelectronic materials, which are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), require precise molecular structures to achieve high efficiency. The design of these materials often involves creating molecules with specific donor-acceptor properties to control charge transport and luminescence.

This compound offers a scaffold for the rational design of these materials. By selectively replacing the halogen atoms with different functional groups, chemists can fine-tune the electronic properties of the resulting molecule. For example, an electron-donating group could be introduced at the iodine position, while an electron-withdrawing group is attached at the bromine position. This controlled synthesis facilitates the creation of a library of materials where properties can be systematically varied and optimized for specific optoelectronic applications. The patent literature indicates the relevance of this compound in the broader field of functional layers within electronic components, which includes optoelectronic devices google.com.

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and other organic electronic devices. The performance of these materials is highly dependent on their molecular packing in the solid state and their charge transport characteristics. The substitution pattern of this compound can be used to influence these properties.

The introduction of bulky or planar groups through sequential cross-coupling can control the intermolecular interactions and solid-state morphology. For example, attaching large, planar aromatic systems can promote π-π stacking, which is often beneficial for charge transport. Conversely, introducing groups that induce a twisted conformation can alter the material's solubility and film-forming properties. The ability to build up molecular structure with such precision from a single, versatile precursor is a significant advantage in the exploratory development of new organic semiconductors.

Building Blocks in Fine Chemical Synthesis

Beyond advanced materials, this compound is a valuable intermediate in the synthesis of fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of multiple reactive sites allows for the construction of complex molecular frameworks that are often found in biologically active compounds.

The synthesis of modern pharmaceutical drugs often requires multi-step processes to create complex, highly functionalized molecules. Polysubstituted benzene (B151609) rings are common motifs in many drug candidates. This compound can serve as a starting point for the synthesis of such compounds.

The sequential functionalization allows for the introduction of various pharmacophores in a controlled manner. For example, a nitrogen-containing heterocycle, a common feature in many drugs, could be attached via a Buchwald-Hartwig amination at one of the halogen positions. Other carbon-based fragments could be added at the other positions using Suzuki or Negishi couplings. This modular approach provides an efficient route to novel and complex molecules for screening and development in drug discovery programs.

The development of new pesticides and herbicides also relies on the synthesis of novel organic compounds with high biological activity. The substitution pattern on an aromatic ring can significantly influence a molecule's efficacy and selectivity as an agrochemical.

This compound can be used to generate a diverse range of derivatives for agrochemical testing. The three distinct halogen sites can be converted into a variety of functional groups, such as ethers, amines, and substituted aryl groups. This allows for the systematic modification of a lead compound to optimize its activity, environmental stability, and safety profile. The ability to rapidly create analogues from a common precursor accelerates the discovery and development cycle for new agrochemical products.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Design of Novel Aromatic Systems and Derivatives

The strategic placement of iodine, bromine, and chlorine on the aromatic scaffold of this compound offers a powerful tool for chemists to construct intricate molecular architectures with tailored properties.

The electronic nature of an aromatic ring is significantly influenced by the presence of halogen substituents. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+M) due to the presence of lone pairs of electrons. While all halogens are deactivating towards electrophilic aromatic substitution, their ability to donate electron density via resonance directs incoming electrophiles to the ortho and para positions.

In this compound, the cumulative inductive effect of the three halogens results in a highly electron-deficient aromatic ring. The magnitude of this effect varies among the halogens, with chlorine being more electronegative than bromine, and bromine more than iodine. This gradation of electronic influence can be exploited to fine-tune the electronic properties of derivative compounds.

Steric hindrance is another critical factor that can be modulated through halogen substitution. The atomic radii of the halogens increase down the group (Cl < Br < I), leading to significant differences in the steric bulk they impose. This steric influence can dictate the regioselectivity of subsequent reactions, forcing incoming reagents to attack less hindered positions. youtube.com In multiply substituted benzenes, the directing effects of the existing groups must be considered collectively. libretexts.orgkhanacademy.org When the directing effects of the substituents are antagonistic, the most strongly activating group typically governs the position of the next substitution. libretexts.org

Table 1: Comparison of Electronic and Steric Properties of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Carbon-Halogen Bond Strength (kJ/mol) |

| Chlorine (Cl) | 3.16 | 1.75 | ~397 |

| Bromine (Br) | 2.96 | 1.85 | ~336 |

| Iodine (I) | 2.66 | 1.98 | ~272 |

This table provides a comparative overview of the key properties of the halogen substituents present in this compound, which are crucial for understanding their influence on the molecule's reactivity.

The differential reactivity of the carbon-halogen bonds is a cornerstone of the synthetic utility of this compound. The carbon-iodine bond is the weakest and most reactive, followed by the carbon-bromine bond, and finally the carbon-chlorine bond, which is the strongest and least reactive. This hierarchy allows for selective, sequential cross-coupling reactions, such as the Suzuki or Sonogashira reactions, where the iodo group can be selectively functionalized, followed by the bromo group, and then the chloro group under more forcing conditions. nih.gov This stepwise approach is invaluable for the synthesis of unsymmetrical, multi-substituted aromatic compounds.

The selective functionalization of this compound opens avenues for the synthesis of complex fused-ring systems and heteroatom-substituted analogues. For instance, sequential cross-coupling reactions can be employed to build polycyclic aromatic hydrocarbons (PAHs) or introduce heteroatoms to create novel heterocyclic frameworks.

A common strategy for the synthesis of fused heterocycles like carbazoles and dibenzofurans involves the palladium-catalyzed cyclization of appropriately substituted biaryls. nih.gov Starting with a molecule like this compound, one could envision a sequence of reactions to construct such systems. For example, a Suzuki coupling at the iodine position with an ortho-amino- or ortho-hydroxyphenylboronic acid derivative would yield a biaryl precursor. Subsequent intramolecular cyclization, potentially via a Buchwald-Hartwig amination or an etherification reaction, would then form the desired fused heterocyclic system. The remaining chloro and bromo substituents provide further handles for tuning the electronic properties or extending the conjugation of the final molecule.

While specific examples utilizing this compound for the synthesis of complex fused systems like indolo[3,2-b]carbazoles are not prevalent in the literature, the general methodologies for constructing such frameworks from polyhalogenated precursors are well-established. rsc.org The synthesis of various carbazole derivatives, for instance, often proceeds through the formation of a key biaryl bond followed by a ring-closing reaction. beilstein-journals.org

Applications in Catalysis and Reaction Development

The unique structural and electronic features of this compound and its derivatives suggest their potential utility in the field of catalysis, both as components of catalytic systems and as scaffolds for the development of new catalysts.

Halogenated aromatic compounds are fundamental building blocks in organic synthesis and are frequently employed in transition metal-catalyzed cross-coupling reactions. The presence of multiple, differentially reactive halogen atoms in this compound makes it an excellent substrate for studying the selectivity and mechanism of such reactions.